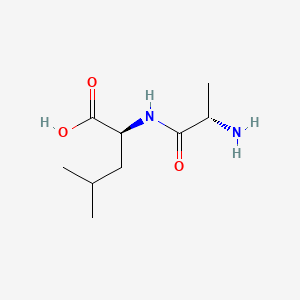

l-Alanyl-l-leucine

Vue d'ensemble

Description

L-Alanyl-L-leucine (AAL) is an amino acid dipeptide composed of the two amino acids L-alanine and L-leucine. It is a naturally occurring compound found in certain foods such as dairy products, meat, and fish. AAL has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. It has also been studied for its potential to enhance athletic performance.

Applications De Recherche Scientifique

Metabolic Engineering for Enhanced l-Leucine Production

l-Leucine, an essential amino acid, has wide applications in industry due to its growing market demand. Research on Corynebacterium glutamicum has focused on engineering the metabolic pathway to enhance the production of l-leucine. This involved modifying genes related to pyruvate and l-leucine synthesis, which resulted in increased l-leucine yield in fermentation processes (Wang et al., 2020).

Effects on Urea, Glutamate, and Glutamine Synthesis

l-Leucine influences the synthesis of urea, glutamate, and glutamine in isolated rat liver cells. It was observed that l-leucine can inhibit urea synthesis while promoting the production of glutamate and glutamine. This effect is thought to be through the activation of glutamate dehydrogenase, providing insights into the metabolic roles of l-leucine (Mourão et al., 1975).

Nitrogen Transfer and Muscle Cell Cultures

Studies have demonstrated that leucine serves as a significant nitrogen donor for alanine formation in muscle. In L6 muscle cell cultures, varying concentrations of l-[15N]leucine affected the rate and enrichment of [15N]alanine released. This highlights the role of leucine in nitrogen transfer within muscle cells (Schwarz & Struve, 1989).

Thermostable Amino Acid Dehydrogenases

l-Leucine dehydrogenase, along with alanine and phenylalanine dehydrogenases, are crucial for the specific synthesis and analysis of amino acids. The cloning of genes for these thermostable enzymes into E. coli has improved enzyme productivity and purification. These enzymes are increasingly used in industrial and analytical biocatalysis (Ohshima & Soda, 1989).

Hyperactivity in Chicks Induced by β-Alanyl Dipeptides

Research on chicks revealed that central administration of β-alanyl dipeptides, specifically β-alanyl-L-leucine, induced hyperactivity. This effect was linked to the hypothalamus-pituitary-adrenal axis. It suggests a novel function of β-alanyl-branched chain amino acids in stimulating activity in animal models (Tsuneyoshi et al., 2007).

Redox Flux Alteration for l-Leucine Production

In Corynebacterium glutamicum, altering the redox flux improved l-leucine production. This was achieved by disrupting specific genes and overexpressing key genes in the l-leucine biosynthesis pathway. The engineered strains showed enhanced l-leucine yield and altered by-product concentrations (Wang et al., 2019).

Biochemical and Biotechnological Applications

Amino acid dehydrogenases like leucine dehydrogenase have been applied in the enantiomer-specific synthesis and analysis of amino acids. Advances in biotechnology and genetic engineering have improved the properties of these enzymes for future industrial uses (Ohshima & Soda, 1990).

Mécanisme D'action

Target of Action

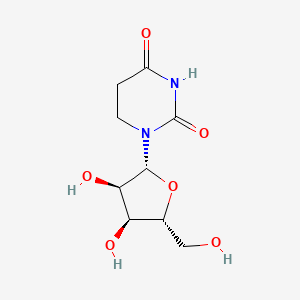

l-Alanyl-l-leucine is a dipeptide composed of the amino acids alanine and leucine. It is an endogenous metabolite and its primary targets are the cells in the body where it plays a crucial role in various metabolic processes . It interacts with the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

This compound interacts with its targets, the OAT1, OAT3, and MCT1 transporters, to facilitate its uptake into cells . This interaction allows the compound to bypass the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

Once inside the cell, this compound can be broken down into its constituent amino acids, alanine and leucine . These amino acids play key roles in various biochemical pathways. For instance, leucine is part of the branched-chain amino acids (BCAAs) that are beneficial in regulating skeletal muscle metabolism . Alanine, on the other hand, is involved in the synthesis of proteins and essential molecules .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into cells via the OAT1, OAT3, and MCT1 transporters . Once inside the cell, it is metabolized into alanine and leucine

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, the breakdown of this compound into alanine and leucine can contribute to the regulation of skeletal muscle metabolism, enhancing lean body mass (LBM) and mitigating exercise-induced muscle damage . Furthermore, the compound’s interaction with the OAT1, OAT3, and MCT1 transporters allows it to bypass the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of other carbon sources in the habitat can affect the assimilation of leucine by bacteria . Furthermore, the compound’s action can be influenced by the physiological state of the cells, such as during physical activity, lactation, trauma, and illness .

Propriétés

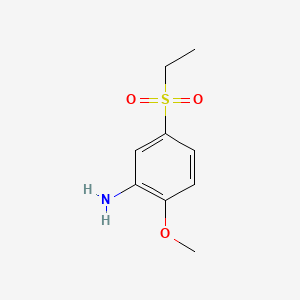

IUPAC Name |

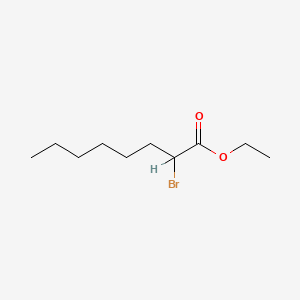

2-(2-aminopropanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936873 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-42-4, 1638-60-4, 3303-34-2 | |

| Record name | DL-Alanyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC89666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of l-Alanyl-l-leucine?

A1: this compound is a dipeptide, meaning it consists of two amino acids linked together. While not directly found in proteins, dipeptides like this compound play crucial roles in various biological processes. Research indicates that this compound can act as a substrate for specific transport systems in the small intestine of humans and monkeys. [] This suggests its involvement in the absorption and utilization of amino acids derived from dietary proteins.

Q2: How is this compound absorbed in the intestine?

A2: Studies on monkey and human intestines demonstrate that this compound is likely transported as a single unit across the intestinal lining. [] This transport process exhibits characteristics of active transport, meaning it requires energy and occurs against a concentration gradient. Interestingly, the uptake of this compound is inhibited by a wide range of other dipeptides, hinting at a broad-specificity transport system in the intestine. []

Q3: Has this compound been investigated in the context of drug delivery?

A3: Yes, researchers have explored the potential of this compound as a carrier for delivering antifungal agents. [] Studies have shown that conjugates of this compound with 5-fluorocytosine, an antifungal drug, can effectively enter Candida albicans, a type of yeast. [] This finding suggests that this compound could be employed as a peptide carrier to enhance the uptake of therapeutic molecules into target cells.

Q4: Are there any known enzymatic activities related to this compound?

A4: While this compound itself might not possess inherent catalytic activity, it plays a role in understanding enzymatic specificity. Research on pepsin, a digestive enzyme, revealed that its ability to cleave specific peptide bonds in proteins cannot be solely predicted by its activity on simple dipeptides like this compound. [] This highlights the complexity of enzyme-substrate interactions and the importance of studying them in a context-dependent manner.

Q5: What is known about the stability of this compound?

A5: The stability of dipeptides like this compound can be influenced by factors such as pH and temperature. Studies involving N-(6-purinyl)-l-Alanyl-l-leucine, a derivative of this compound, revealed that under acidic conditions, the l-Alanine moiety within the dipeptide can undergo racemization. [] This finding underscores the importance of considering the chemical environment when assessing the stability of this compound and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1360019.png)